

analytical methods for 4-Butylphenol quantification (GC-MS, HPLC)

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Compound of Interest

Compound Name: **4-Butylphenol**

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Analytical Methods for the Quantification of 4-Butylphenol

This document provides detailed application notes and protocols for the quantitative analysis of 4-tert-butylphenol (a common isomer of **4-butylphenol**) using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These methods are intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds like 4-tert-butylphenol.^[1] It offers excellent selectivity, making it suitable for complex matrices.^{[2][3]}

Application Note: GC-MS Analysis of 4-tert-Butylphenol

This method outlines the quantification of 4-tert-butylphenol in various matrices, such as environmental waters and biological samples. The protocol employs a liquid-liquid or solid-phase microextraction for sample preparation, followed by analysis using a GC system coupled to a mass spectrometer. For enhanced sensitivity and selectivity, the mass spectrometer is

operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode.[2][4][5]

Experimental Protocol: GC-MS

A. Sample Preparation (Water Samples)[2][4]

- Transfer 10 mL of the water sample into a 20 mL glass vial.[2]
- For internal standard calibration, spike the sample with a known concentration of a suitable internal standard, such as 4-tert-butylphenol-d13.[2][5]
- Add approximately 2 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the solution.[2][5]
- Perform an extraction using a suitable organic solvent. One option is a dispersive liquid-liquid microextraction (DLLME) with isopropanol as the dispersive solvent and a mixture of dichloromethane and n-pentane (80:20) as the extraction solvent.[4] Alternatively, a liquid-liquid extraction with hexane can be performed.[2]
- Vigorously shake the vial for several minutes to ensure thorough mixing.[2]
- Allow the phases to separate.
- Carefully transfer the organic layer to a clean vial for analysis.

B. GC-MS Instrumentation and Conditions[1][5]

- Gas Chromatograph: Agilent 7010 GC MS Triple Quad or equivalent.[4]
- Column: A non-polar or medium-polarity capillary column, such as one coated with 5% diphenyl / 95% dimethyl polysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[1][5]
- Injector: Splitless mode.[5]
- Injector Temperature: 250°C - 260°C.[1][5]
- Carrier Gas: Helium at a constant flow rate of 1.0 - 2.0 mL/min.[1][5]

- Oven Temperature Program:
 - Initial temperature: 50°C - 100°C, hold for 2 minutes.[1][5]
 - Ramp: Increase to 280°C - 300°C at a rate of 10°C/min.[1][5]
 - Final hold: Hold at 280°C - 300°C for 3-10 minutes.[1][5]
- Transfer Line Temperature: 280°C - 300°C.[1][5]

C. Mass Spectrometer Conditions[1][5]

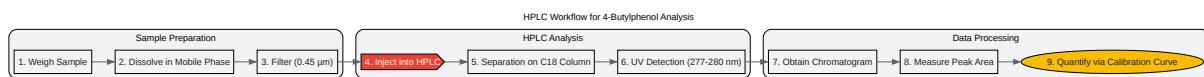
- Ion Source Temperature: 230°C - 250°C.[1][5]
- Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
- Acquisition Mode: SIM or MRM for enhanced sensitivity.[4][5]
- Quantifier/Qualifier Ions: To be determined based on the mass spectrum of 4-tert-butylphenol (Quantifier ion for 2-tert-butylphenol is m/z 135).[5]

Quantitative Data Summary: GC-MS

The following table summarizes typical performance characteristics for the GC-MS analysis of 4-tert-butylphenol.

Parameter	Typical Value	Matrix
Linearity (R ²)	> 0.99	Various
Limit of Detection (LOD)	5.7 - 6.0 ng/L	Water
Limit of Quantification (LOQ)	0.1 µg/L	Water[6]
Recovery	89.8% - 98.2%	Spiked Water Samples[4]
Precision (%RSD)	3.95% - 7.17%	Spiked Water Samples[4]

GC-MS Experimental Workflow



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